REACTION_CXSMILES
|
[CH2:1]([NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[F:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH:12]=O.C(O)(=O)C.[BH4-]>CO.C(OC)(OC)OC.C(Cl)Cl>[F:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH2:12][NH:8][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
|
345.6 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)N
|
Name
|
|
Quantity
|
440.5 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken over weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was in microwave oven
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
eluted with MeCN, MeOH
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CNCCCCCCC)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 536 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |